N-(4-acetylphenyl)-4-isopropylbenzamide
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Description
“N-(4-acetylphenyl)acetamide” is a compound with the molecular formula C10H11NO2 . It has a molecular weight of 177.20 g/mol . The IUPAC name for this compound is N-(4-acetylphenyl)acetamide . The compound “N-(4-acetylphenyl)benzamide” has a molecular formula of C15H13NO2 .
Synthesis Analysis
There are several papers discussing the synthesis of related compounds. For example, a study discusses the synthesis of N-(substituted phenyl)-2-chloroacetamides . Another paper discusses the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide .
Molecular Structure Analysis
The molecular structure of “N-(4-acetylphenyl)acetamide” can be represented by the SMILES string CC(=O)C1=CC=C(C=C1)NC(=O)C
. For “N-(4-acetylphenyl)benzamide”, the molecular formula is CHNO with an average mass of 239.269 Da .
Chemical Reactions Analysis
A study discusses the chemical reactions of N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand with three group 6B metal hexacarbonyls .
Physical and Chemical Properties Analysis
“N-(4-acetylphenyl)acetamide” has a molecular weight of 177.20 g/mol . “N-(4-acetylphenyl)benzamide” has properties such as a density of 1.2±0.1 g/cm3, boiling point of 326.8±25.0 °C at 760 mmHg, and a flash point of 117.4±23.3 °C .
Mechanism of Action
While specific information on the mechanism of action for “N-(4-acetylphenyl)-4-isopropylbenzamide” was not found, a related compound, N-(4-acetylphenyl)-N-(diphenylphosphino)amine, has been studied for its inhibitory response against the expression and activities of certain vital inflammatory mediators .
Future Directions
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12(2)14-4-6-16(7-5-14)18(21)19-17-10-8-15(9-11-17)13(3)20/h4-12H,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDDEIFVMBNURG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357997 |
Source
|
Record name | N-(4-acetylphenyl)-4-isopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352689-64-6 |
Source
|
Record name | N-(4-acetylphenyl)-4-isopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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